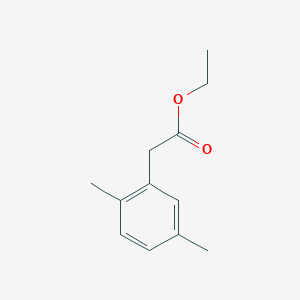

Ethyl 2,5-dimethylphenylacetate

Description

BenchChem offers high-quality Ethyl 2,5-dimethylphenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,5-dimethylphenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

ethyl 2-(2,5-dimethylphenyl)acetate |

InChI |

InChI=1S/C12H16O2/c1-4-14-12(13)8-11-7-9(2)5-6-10(11)3/h5-7H,4,8H2,1-3H3 |

InChI Key |

SEPLBXVOJXOUKX-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC1=C(C=CC(=C1)C)C |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Molecular Architecture and Synthetic Profiling of Ethyl 2,5-Dimethylphenylacetate: A Technical Whitepaper

As a Senior Application Scientist, the approach to evaluating molecular building blocks must transcend basic structural identification; it requires a deep understanding of physicochemical behavior, synthetic causality, and downstream utility. Ethyl 2,5-dimethylphenylacetate (CAS: 58358-37-5) is a highly versatile aromatic ester utilized extensively in organic synthesis, medicinal chemistry, and materials science[1].

This whitepaper provides an in-depth technical analysis of its molecular architecture, details a self-validating synthetic protocol, and explores its pharmacological relevance as a privileged scaffold in drug development.

Molecular Architecture & Physicochemical Profiling

Ethyl 2,5-dimethylphenylacetate is the ethyl ester derivative of 2,5-dimethylphenylacetic acid. Its molecular architecture features a central benzene ring substituted with two electron-donating methyl groups at the ortho (2-) and meta (5-) positions relative to the acetate moiety.

The conversion of the free phenylacetic acid to an ethyl ester serves a critical thermodynamic and kinetic purpose: it masks the reactive carboxylic acid, preventing unwanted decarboxylation or hydrogen-bonding interactions during complex downstream reactions (such as strong base-catalyzed alpha-alkylations). Furthermore, the ethyl ester significantly enhances the molecule's lipophilicity, improving its solubility in organic solvents and its permeability in biological assays.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics and identifiers for Ethyl 2,5-dimethylphenylacetate[1]:

| Parameter | Value / Description |

| Chemical Name | Ethyl 2-(2,5-dimethylphenyl)acetate |

| CAS Registry Number | 58358-37-5 |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| SMILES String | CCOC(=O)Cc1c(C)ccc(C)c1 |

| Typical Commercial Purity | ≥95% (GC/NMR validated) |

Synthetic Methodology: A Self-Validating Protocol

The most robust and scalable method for synthesizing ethyl 2,5-dimethylphenylacetate is via the Fischer Esterification of 2,5-dimethylphenylacetic acid using absolute ethanol[2]. This reaction is an equilibrium-driven process; therefore, the experimental design must enforce Le Chatelier's principle to guarantee high yields.

Step-by-Step Experimental Protocol

1. Reagent Preparation & Solvent Saturation: Dissolve 1.0 equivalent of 2,5-dimethylphenylacetic acid in 15-20 equivalents of absolute ethanol. Causality: Ethanol acts as both the nucleophilic reagent and the solvent. The massive stoichiometric excess forcefully drives the equilibrium toward the ester product, minimizing the reverse hydrolysis reaction[2].

2. Acid Catalysis: Carefully add 0.05 equivalents (5 mol%) of concentrated sulfuric acid (H₂SO₄) dropwise to the stirring solution. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, drastically increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy required for the nucleophilic attack by the weakly nucleophilic ethanol.

3. Reflux & Kinetic Driving: Equip the reaction flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 78°C) for 4 to 6 hours. Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier while preventing the loss of the volatile ethanol solvent. Reaction progress should be monitored via Thin-Layer Chromatography (TLC) until the starting material spot is fully consumed.

4. Aqueous Workup (The Self-Validating Step): Cool the mixture to room temperature and concentrate it under reduced pressure to remove excess ethanol. Dilute the resulting residue with diethyl ether, then wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate (NaHCO₃). Causality & Validation: The NaHCO₃ wash neutralizes the H₂SO₄ catalyst and deprotonates any unreacted starting acid, converting it into a water-soluble sodium salt. Self-Validation: The evolution of CO₂ gas (bubbling) provides immediate visual confirmation that neutralization is occurring. Once bubbling ceases, the organic phase contains only the neutral target ester.

5. Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, filter, and concentrate under reduced pressure. The crude ester can be purified via vacuum distillation if ultra-high purity (>99%) is required.

Synthetic workflow for Ethyl 2,5-dimethylphenylacetate via Fischer esterification.

Analytical Characterization & Validation

To ensure the scientific integrity of the synthesized compound, the molecular structure must be validated orthogonally:

-

¹H NMR Spectroscopy: The successful formation of the ethyl ester is confirmed by the appearance of a distinct triplet (approx. 1.2 ppm, 3H) and a quartet (approx. 4.1 ppm, 2H) corresponding to the -CH2CH3 group. The methylene bridge (-CH2-) between the aromatic ring and the carbonyl will appear as a sharp singlet around 3.6 ppm.

-

GC-MS (Gas Chromatography-Mass Spectrometry): The mass spectrum will exhibit a clear molecular ion peak (

) at m/z 192, directly validating the molecular weight of C₁₂H₁₆O₂[1].

Pharmacological Relevance & Downstream Derivatization

In drug development, phenylacetic acid derivatives are classified as "privileged scaffolds." They form the structural backbone of numerous Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as diclofenac, and act as potent ligands for Peroxisome Proliferator-Activated Receptors (PPARs) in metabolic disease therapies.

Ethyl 2,5-dimethylphenylacetate is specifically utilized as a stable precursor for complex carbon-carbon bond-forming reactions. Because the ester group protects the carboxylate, the alpha-carbon (the CH₂ group between the ring and the ester) remains highly susceptible to deprotonation by strong bases (e.g., LDA or NaH), allowing for targeted alpha-alkylation.

Furthermore, historical and modern literature highlights the utility of ethyl arylacetates in advanced condensation reactions. Shandala and Al-Jobour (1976) demonstrated that ethyl arylacetates, including ethyl 2,5-dimethylphenylacetate, successfully undergo condensation with acetylenic esters, proving their immense value in constructing complex, polycyclic, or highly substituted frameworks[3]. Once the desired carbon framework is constructed, the ester can be cleanly saponified (hydrolyzed under basic conditions) to release the active pharmaceutical ingredient (API).

Downstream derivatization pathway of phenylacetate building blocks to active APIs.

References

-

Condensation of acetylenic esters with ethyl arylacetates Source: Journal of Chemical & Engineering Data (ACS Publications), 1976, 21(1), 118-120. URL:[Link]

Sources

Synthesis Pathways for Ethyl 2,5-dimethylphenylacetate: An In-Depth Technical Guide

Executive Summary & Retrosynthetic Strategy

Ethyl 2,5-dimethylphenylacetate is a high-value ester utilized extensively as an intermediate in fragrance chemistry and as a critical precursor in the synthesis of advanced agrochemicals, most notably the tetramic acid derivative insecticide spirotetramat[1].

From a retrosynthetic perspective, the target molecule is disconnected at the ester linkage to yield 2,5-dimethylphenylacetic acid and ethanol . The synthesis of the carboxylic acid intermediate is the primary bottleneck in this workflow. Direct halomethylation of p-xylene is historically common but fraught with selectivity issues. Consequently, modern industrial synthesis relies on a Friedel-Crafts acylation followed by a thermodynamically driven 1,2-aryl migration (ketal rearrangement) to construct the acetic acid moiety with high fidelity[2].

Mechanistic Pathway Evaluation

The Friedel-Crafts & Ketal Rearrangement Route (Industrial Standard)

This pathway is the authoritative standard for synthesizing the precursor acid, as detailed in the2[2].

Causality in Experimental Design: The use of chloroacetyl chloride in the initial Friedel-Crafts step is highly strategic. Once the acyl group is attached to the p-xylene ring, the resulting ketone strongly deactivates the aromatic system via electron withdrawal. This electronic deactivation completely prevents secondary acylation events, solving the over-alkylation problem inherent to legacy methods[2]. The subsequent ketalization and high-temperature rearrangement (180–190 °C) are thermodynamically driven by the stability of the resulting ester derivative, which is then hydrolyzed to the free acid[2].

Industrial Friedel-Crafts and Ketal Rearrangement Workflow.

The Halomethylation & Cyanation Route (Legacy Approach)

An alternative approach involves the chloromethylation of p-xylene using paraformaldehyde and HCl, followed by cyanation and hydrolysis[3].

Causality in Experimental Design: While theoretically simpler, the electron-donating nature of the two methyl groups on p-xylene makes the ring highly susceptible to bis-chloromethylation. Furthermore, the intermediate 2,5-dimethylphenylacetonitrile requires the handling of highly toxic sodium cyanide[4]. Modern adaptations attempt to mitigate this by using ionic liquid solvents and carbonylation (CO gas) instead of cyanation, but the Friedel-Crafts route remains superior in yield and safety[3].

Legacy Halomethylation and Cyanation Workflow.

Quantitative Data & Pathway Comparison

The following table summarizes the operational metrics of the two primary synthetic pathways, highlighting why the Friedel-Crafts route is the preferred standard for drug development professionals.

| Parameter | Route A: Friedel-Crafts & Rearrangement | Route B: Halomethylation & Cyanation |

| Overall Yield (to Acid) | 60% – 65%[1] | 40% – 50% |

| Key Intermediates | 2-Chloro-1-(2,5-dimethylphenyl)ethanone | 2,5-Dimethylbenzyl chloride |

| Primary Catalysts | AlCl₃, p-TsOH | ZnCl₂, Phase Transfer Catalysts |

| Safety/Toxicity Profile | Moderate (HCl gas evolution, AlCl₃ handling) | High (NaCN toxicity, carcinogenic halomethyl ethers) |

| Industrial Scalability | Excellent (Standard batch reactors) | Poor (Requires specialized cyanide/CO handling) |

Experimental Protocols: Self-Validating Workflows

The following protocols detail the optimized Friedel-Crafts to Esterification pathway. Every step is designed as a self-validating system , ensuring the chemist receives immediate physical feedback regarding reaction success.

Step 1: Friedel-Crafts Acylation

Objective: Synthesis of 2-chloro-1-(2,5-dimethylphenyl)ethanone.

-

Charge a dry reactor with p-xylene (excess, acts as solvent and reactant) and chloroacetyl chloride (1.0 eq)[2].

-

Cool the mixture to 12–15 °C under an inert nitrogen atmosphere[2].

-

Meter in anhydrous Aluminum Chloride (AlCl₃, 1.1 eq) slowly over 75 minutes[2].

-

Self-Validation: The reaction is validated by the continuous evolution of HCl gas. Once gas evolution ceases and the mixture becomes a dark, homogeneous complex, the acylation is complete.

-

Quench by pouring the mixture into ice-water containing concentrated HCl[2].

-

Self-Validation: The quench validates success via an immediate phase separation. The organic layer (containing the product) separates cleanly from the aqueous layer (containing soluble aluminum salts).

Step 2: Ketalization

Objective: Protection of the ketone to form the 1,3-dioxolane derivative.

-

Combine the crude ketone with ethylene glycol (2.0 eq) and catalytic p-Toluenesulfonic acid (p-TsOH, 0.1 eq) in toluene[2].

-

Attach a Dean-Stark apparatus and heat the mixture to reflux.

-

Self-Validation: The Dean-Stark trap makes this step inherently self-validating. The continuous collection of water in the trap physically demonstrates the progression of the condensation. The reaction is complete when exactly 1.0 molar equivalent of water is collected.

Step 3: 1,2-Aryl Migration & Hydrolysis

Objective: Rearrangement to 2,5-dimethylphenylacetic acid.

-

Remove the toluene solvent via distillation until the internal temperature reaches 180–190 °C[2]. Maintain this temperature for 5 hours to drive the thermal 1,2-aryl shift[2].

-

Cool the mixture to 90 °C and add 30% aqueous NaOH[2]. Heat at 100 °C for 1 hour to hydrolyze the intermediate esters[2].

-

Cool to room temperature, dilute with water, and acidify with concentrated HCl until pH 1 is reached[2].

-

Self-Validation: The acidification step provides immediate visual validation. The homogeneous alkaline solution will rapidly precipitate 2,5-dimethylphenylacetic acid as a dense white solid upon reaching acidic pH[2]. Filter and dry.

Step 4: Fischer Esterification

Objective: Final conversion to Ethyl 2,5-dimethylphenylacetate.

-

Suspend 2,5-dimethylphenylacetic acid (1.0 eq) in absolute ethanol (10.0 eq).

-

Add concentrated H₂SO₄ (0.1 eq) dropwise. Heat the mixture to reflux for 6 hours.

-

Concentrate the mixture under vacuum to remove excess ethanol. Dissolve the crude oil in ethyl acetate.

-

Wash the organic phase with saturated aqueous NaHCO₃.

-

Self-Validation: The NaHCO₃ wash validates the removal of unreacted acid and catalyst via the evolution of CO₂ gas (bubbling). Once bubbling ceases upon further NaHCO₃ addition, the organic phase is fully neutralized.

-

Dry over Na₂SO₄, filter, and concentrate to yield Ethyl 2,5-dimethylphenylacetate as a pale yellow, fragrant liquid.

References

- Method for producing 2,5-dimethylphenyl acetic acid (US7629476B2)

- Preparation method of 2,5-dimethylphenylacetic acid (CN104628551A)

- Method for preparing 2,5-dimethylphenylacetic acid (US20130046108A1)

- 2,4-Dimethylphenylacetonitrile (Analogous Context)

Sources

- 1. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]

- 2. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]

- 3. US20130046108A1 - Method for preparing 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]

- 4. 2,4-Dimethylphenylacetonitrile | 68429-53-8 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Material Safety Data Sheet for Ethyl 2,5-dimethylphenylacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and hazardous properties of Ethyl 2,5-dimethylphenylacetate (CAS No. 877-48-5). As a Senior Application Scientist, the following information is synthesized to ensure technical accuracy and practical application in a research and development setting. This document is intended to supplement, not replace, a formal Material Safety Data Sheet (MSDS).

Chemical Identification and Physical Properties

Ethyl 2,5-dimethylphenylacetate is an organic ester with a characteristic fragrant odor, often used as an intermediate in the synthesis of fragrances and other organic compounds.[1] Its identity and key physical properties are summarized below.

| Property | Value | Source |

| Chemical Name | Ethyl 2,5-dimethylphenylacetate | - |

| CAS Number | 877-48-5 | [1][2][3] |

| Molecular Formula | C12H16O2 | [3] |

| Molecular Weight | 192.25 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 236-239 °C | [1] |

| Density | approx. 1.01 g/cm³ | [1] |

| Solubility | Soluble in organic solvents (ethers, alcohols, ketones), insoluble in water. | [1] |

Hazard Identification and GHS Classification

Based on available data, Ethyl 2,5-dimethylphenylacetate is classified as a hazardous substance. The GHS classification indicates that it can cause harm if swallowed, and is an irritant to the skin, eyes, and respiratory tract.[2]

Signal Word: Warning [2]

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Pictograms:

Caption: GHS pictogram for harmful and irritant substances.

First-Aid Measures

Immediate and appropriate first-aid measures are crucial in the event of accidental exposure. The following protocols are based on the compound's known hazards.

-

If Swallowed (H302):

-

Rinse mouth with water.

-

Do NOT induce vomiting.

-

Seek immediate medical attention. If the person is conscious, provide water to drink.

-

Never give anything by mouth to an unconscious person.

-

-

In Case of Skin Contact (H315):

-

Immediately flush the skin with plenty of water for at least 15 minutes.

-

Remove contaminated clothing and shoes.

-

Wash the affected area with soap and water.

-

If skin irritation persists, seek medical attention.

-

-

In Case of Eye Contact (H319):

-

Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Remove contact lenses, if present and easy to do.

-

Continue rinsing.

-

Seek immediate medical attention.

-

-

If Inhaled (H335):

-

Remove the person from the area of exposure to fresh air.

-

If breathing is difficult, administer oxygen.

-

If the person is not breathing, provide artificial respiration.

-

Seek immediate medical attention.

-

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and maintain the chemical's integrity.

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Ensure adequate ventilation in the work area to avoid inhalation of vapors.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials.

Caption: Recommended workflow for safe handling and storage.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are fundamental to preventing exposure in the laboratory.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to maintain exposure levels below any occupational exposure limits.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Caption: Essential personal protective equipment for handling.

Toxicological Information

Likely Routes of Exposure:

-

Inhalation

-

Skin contact

-

Eye contact

-

Ingestion

Potential Health Effects:

-

Acute: Harmful if swallowed, causing potential gastrointestinal distress. Causes irritation to the skin, eyes, and respiratory tract, leading to redness, pain, and inflammation.[2]

-

Chronic: No information is available on the long-term effects of exposure.

Stability and Reactivity

-

Reactivity: Generally stable under normal conditions of use and storage.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide and carbon dioxide.

Ecological Information

No specific data on the ecotoxicity of Ethyl 2,5-dimethylphenylacetate was found. As with many organic esters, it is advisable to prevent its release into the environment. Do not allow it to enter drains or waterways.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Chemical waste should be handled by a licensed professional waste disposal service.

Transport Information

No specific Department of Transportation (DOT) shipping information was found for this compound. It is recommended to consult with a certified shipping professional for proper classification and packaging before transportation.

References

-

CHEMBK. (2024, April 10). 2,5-DIMETHYLPHENYL ACETATE. Retrieved from [Link]

Sources

Historical Discovery and Synthesis of Ethyl 2,5-Dimethylphenylacetate: A Comprehensive Technical Guide

Executive Summary

Ethyl 2,5-dimethylphenylacetate (CAS: 58358-37-5) is a highly specialized arylacetate ester that serves as a critical intermediate in both advanced fragrance formulation and the synthesis of complex agrochemicals. In the realm of drug development and crop science, it is most notably recognized as a protected precursor to 2,5-dimethylphenylacetic acid—the foundational building block for tetramic acid derivatives such as Bayer’s lipid synthesis inhibitor, Spirotetramat.

This whitepaper provides an in-depth mechanistic analysis of the compound's historical discovery, physicochemical profiling, and the evolution of its synthetic pathways from early aromatic nitration studies to modern, scalable Friedel-Crafts methodologies.

Structural Clarity & Physicochemical Profiling

A persistent challenge in chemical literature is the nomenclature confusion between 2,5-dimethylphenyl acetate (a phenol ester, CAS: 877-48-5) and ethyl 2,5-dimethylphenylacetate (an arylacetate ester, CAS: 58358-37-5). The former is derived from 2,5-dimethylphenol, whereas the latter—the subject of this guide—is the ethyl ester of 2,5-dimethylphenylacetic acid. This structural distinction dictates entirely different synthetic approaches and reactivity profiles.

Quantitative Chemical Data

The following table summarizes the verified physicochemical parameters of the target ester and its direct precursor:

| Property | Value |

| Chemical Name | Ethyl 2,5-dimethylphenylacetate |

| CAS Registry Number | 58358-37-5 |

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.25 g/mol |

| Precursor Acid CAS | 13612-34-5 (2,5-Dimethylphenylacetic acid) |

| Appearance | Colorless to pale yellow liquid |

| Structural Class | Arylacetate Ester |

Historical Context & Discovery

Early Observations in Aromatic Adducts (1974)

The earliest mechanistic encounters with the 2,5-dimethylphenylacetate framework occurred during fundamental studies on aromatic nitration. In 1974, Fischer and Greig published a landmark paper in the Canadian Journal of Chemistry detailing the [1].

They discovered that acetyl nitrate adducts of p-xylene derivatives could not rearomatize by simple loss of nitrous acid. Instead, in strongly acidic environments, the elimination of nitrous acid was accompanied by a complex 1,2-migration of the acetate group , yielding 2,5-dimethylphenylacetate derivatives. This observation provided early proof of the thermodynamic stability of the 2,5-dimethylphenylacetate core and highlighted the unique migratory aptitude of substituents on the p-xylene ring.

Industrial Evolution: The Agrochemical Catalyst

The compound transitioned from a mechanistic curiosity to an industrial target in the 2000s. [2] for synthesizing Spirotetramat. The ethyl ester (Ethyl 2,5-dimethylphenylacetate) became heavily utilized as a stable, lipophilic intermediate for cross-coupling reactions and enolate chemistry, allowing researchers to build the spirocyclic tetramic acid core without unwanted side reactions at the carboxylic acid moiety.

Strategic Synthetic Pathways

The synthesis of Ethyl 2,5-dimethylphenylacetate relies on generating the phenylacetic acid core, followed by esterification. The industry has seen a distinct evolution in how this core is assembled.

Fig 1: Synthetic evolution from historical Willgerodt-Kindler to modern Friedel-Crafts pathways.

The Historical Route: Willgerodt-Kindler Rearrangement

Historically, Bayer's early patents utilized the Willgerodt-Kindler rearrangement starting from 2,5-dimethylacetophenone. The ketone was heated with sulfur and morpholine to form a thioamide, which was subsequently hydrolyzed to the acid.

-

The Causality of Obsolescence: While chemically elegant, this route generates massive quantities of highly toxic, foul-smelling hydrogen sulfide (

) gas and sulfur-rich wastewater. The environmental and safety costs made it unsustainable for modern scale-up.

The Modern Route: Friedel-Crafts & Zinc-Catalyzed Rearrangement

To bypass sulfur chemistry, modern synthesis [3]. This involves a Friedel-Crafts acylation with bromoacetyl bromide, ketalization, and a crucial zinc-catalyzed 1,2-aryl shift (a Favorskii-type rearrangement) to yield the acid, which is then esterified.

Self-Validating Experimental Protocols

The following protocols detail the modern synthesis of the acid precursor and its subsequent esterification. Each step is designed as a self-validating system, where physical observations confirm chemical transformations.

Protocol A: Synthesis of 2,5-Dimethylphenylacetic Acid (Precursor)

Objective: Assemble the arylacetate core via Friedel-Crafts acylation.

-

Reaction Setup: Charge a dry, nitrogen-flushed reactor with p-xylene (1.0 eq) and anhydrous aluminum chloride (

, 1.2 eq) suspended in 1,2-dichloroethane (DCE).-

Causality Note: DCE is selected because it is inert to Friedel-Crafts alkylation and provides superior solubility for the

complex, ensuring a homogeneous reaction environment.

-

-

Electrophilic Addition: Cool the mixture to -10 °C. Add bromoacetyl bromide (1.05 eq) dropwise over 2 hours.

-

Causality Note: Strict thermal control (-10 to 0 °C) is mandatory. Higher temperatures lead to polyacylation and positional isomerization of the electron-rich xylene ring.

-

-

Quenching: Pour the dark red complex into an ice/hydrochloric acid mixture. The color shift to pale yellow validates the destruction of the Lewis acid complex. Extract with DCE, wash with brine, and concentrate to yield 2-bromo-1-(2,5-dimethylphenyl)ethanone.

-

Rearrangement & Hydrolysis: Ketalize the intermediate using neopentyl glycol, then treat with a catalytic zinc salt (e.g.,

) at elevated temperatures. The zinc acts as a mild Lewis acid, triggering a 1,2-aryl migration. Subsequent alkaline hydrolysis (NaOH) and acidification (HCl to pH 1-2) precipitates the white crystalline 2,5-dimethylphenylacetic acid.

Protocol B: Fischer Esterification to Ethyl 2,5-Dimethylphenylacetate

Objective: Convert the acid to the target ethyl ester with >98% purity.

Fig 2: Step-by-step mechanism of the acid-catalyzed Fischer esterification workflow.

-

Reagent Mixing: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2,5-dimethylphenylacetic acid (1.0 eq), absolute ethanol (5.0 eq), and toluene (as solvent/entrainer).

-

Catalyst Addition: Add 0.05 eq of p-Toluenesulfonic acid (p-TsOH).

-

Causality Note:p-TsOH is vastly superior to sulfuric acid (

) here. The electron-rich dimethylphenyl ring is highly susceptible to sulfonation; p-TsOH provides the necessary protons without acting as a harsh oxidizing or sulfonating agent.

-

-

Azeotropic Distillation: Heat the mixture to reflux (approx. 85-95 °C). The toluene/water/ethanol azeotrope will condense into the Dean-Stark trap.

-

Causality Note: Esterification is an equilibrium process. By continuously removing the byproduct water via the trap, Le Chatelier's principle dictates that the equilibrium is driven entirely toward the ester product. The reaction is self-validating: when water ceases to collect in the trap, the reaction is complete.

-

-

Workup: Cool the mixture, wash with saturated sodium bicarbonate (

) to neutralize the catalyst and any unreacted acid, dry over anhydrous

References

-

Fischer, A., & Greig, C. C. (1974). Formation of Adducts in the Nitration of 2,3- and 3,4-Dimethylbenzonitriles, and their Rearomatization. A 1,3-Nitro Shift. Canadian Journal of Chemistry.[Link] [1]

- Bayer CropScience AG. (2008). Process for preparing 2,5-dimethylphenylacetic acid.

- Jiangsu Sevencontinent Green Chemical Co Ltd. (2015). Preparation method of 2,5-dimethylphenylacetic acid.

Solvation Thermodynamics and Experimental Solubility Profiling of Ethyl 2,5-dimethylphenylacetate

Executive Summary

Ethyl 2,5-dimethylphenylacetate (

Because empirical solubility data for niche derivatives can be scarce, formulation scientists must rely on thermodynamic principles and rigorous, self-validating experimental protocols to determine solubility limits. This whitepaper provides a comprehensive mechanistic framework for predicting the solvation behavior of Ethyl 2,5-dimethylphenylacetate, supported by a field-proven analytical methodology.

Solvation Thermodynamics: The Hansen Space

The dissolution of Ethyl 2,5-dimethylphenylacetate in an organic solvent is governed by the thermodynamic principle of "like seeks like." To quantify this, we utilize the Hansen Solubility Parameter (HSP) system, which divides the total cohesive energy density (Hildebrand parameter) into three distinct intermolecular forces[1]:

-

Dispersion Forces (

): Dominant in Ethyl 2,5-dimethylphenylacetate due to the bulky 2,5-dimethylphenyl ring and the aliphatic ethyl chain. -

Polar Interactions (

): Moderately present due to the dipole moment of the ester carbonyl group ( -

Hydrogen Bonding (

): Relatively low, as the molecule acts only as a weak hydrogen-bond acceptor (via the ester oxygens) and lacks hydrogen-bond donating capabilities.

The miscibility of the solute in a given solvent is predicted by calculating the Radius of Interaction (

Caption: Thermodynamic prediction of solubility using Hansen Solubility Parameters (HSP) and RED.

Predictive Solubility Profile

Based on the physicochemical properties of structural analogs (such as ethyl phenylacetate and 2,5-dimethylphenyl acetate), Ethyl 2,5-dimethylphenylacetate exhibits high lipophilicity (estimated LogP ~2.5–3.0). The table below summarizes its predicted solubility behavior across major solvent classes[3][4].

| Solvent Class | Representative Solvents | Estimated Solubility | Mechanistic Rationale |

| Alcohols | Ethanol, Methanol | Very Soluble | High dispersive affinity; ethanol acts as an H-bond donor to the ester carbonyl, facilitating solvation[4]. |

| Ethers & Esters | Diethyl Ether, Ethyl Acetate | Miscible / Very Soluble | Near-perfect HSP match ("like dissolves like"); matching polarity and dispersive forces[4]. |

| Hydrocarbons | Hexane, Toluene, Xylene | Soluble | Strong hydrophobic interactions driven by the 2,5-dimethylphenyl moiety[3]. |

| Highly Polar Organics | Propylene Glycol, Glycerin | Insoluble | The dense hydrogen-bonding network of the solvent excludes the lipophilic solute[4]. |

| Aqueous | Water, Aqueous Buffers | Insoluble | High cohesive energy of water prevents cavity formation for the bulky hydrophobic solute[3]. |

Experimental Methodology: Self-Validating Solubility Determination

To empirically determine the exact solubility limit of Ethyl 2,5-dimethylphenylacetate in a target organic solvent, a rigorous, self-validating protocol must be employed. The following workflow is an adaptation of the (Shake-Flask Method), optimized for organic matrices.

The Causality Behind the Protocol

Standard solubility tests often fail due to supersaturation artifacts or incomplete phase separation. This protocol utilizes a temperature-cycling approach (incubating above the target temperature, then equilibrating down) to ensure that equilibrium is approached from the supersaturated side. Furthermore, the protocol is self-validating : it mandates sequential sampling until the variance between time points approaches zero, proving that true thermodynamic equilibrium has been achieved.

Caption: Modified OECD 105 self-validating workflow for determining organic solubility.

Step-by-Step Protocol

-

Saturation Preparation: Add a visually estimated excess of Ethyl 2,5-dimethylphenylacetate to a tightly sealed, chemically inert amber glass vial containing 10 mL of the target organic solvent.

-

Thermal Agitation (Kinetic Acceleration): Place the vial in an orbital shaker set to 30°C (5°C above the target test temperature) at 200 RPM for 24 to 48 hours. Rationale: Heating increases the dissolution rate and intentionally creates a slightly supersaturated solution relative to the final test temperature.

-

Isothermal Equilibration: Transfer the vial to a high-precision thermostatic water bath set exactly to 25.0 ± 0.1°C. Allow the system to rest without agitation for 24 hours. Rationale: This allows excess solute to precipitate out, ensuring the system reaches a true, stable thermodynamic equilibrium rather than a metastable supersaturated state.

-

Phase Separation: Carefully extract an aliquot of the supernatant using a glass syringe. Pass the aliquot through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 1 mL of the filtrate. Rationale: Filter membranes can adsorb lipophilic solutes; discarding the initial volume saturates the binding sites and prevents artificially low concentration readings.

-

Quantification: Dilute the filtered aliquot appropriately in the mobile phase and quantify the concentration using Gas Chromatography with Flame Ionization Detection (GC-FID) or HPLC-UV (monitoring the aromatic ring absorbance at ~210-220 nm).

-

Self-Validation Loop: Repeat steps 4 and 5 at 48 hours and 72 hours. The protocol is considered validated, and the solubility limit confirmed, only when successive concentration measurements differ by less than 5% (a stricter analytical threshold than the 30% baseline suggested for aqueous systems).

Conclusion

The solubility of Ethyl 2,5-dimethylphenylacetate is dictated by its lipophilic aromatic core and moderately polar ester linkage. While predictive thermodynamic models like the Hansen Solubility Parameters provide excellent theoretical frameworks for solvent selection, empirical validation remains paramount in drug development and formulation science. By employing a self-validating, temperature-cycled Shake-Flask methodology, researchers can confidently establish the exact solubility limits required for process scale-up and product optimization.

References

- ChemBK. "2,5-DIMETHYLPHENYL ACETATE - Physico-chemical Properties and Solubility".

- Scent.vn. "Ethyl phenylacetate (CAS 101-97-3): Odor profile, Properties, & IFRA compliance".

- Government of Canada (Publications). "New Substances Notification - OECD Test Guideline 105".

- DuPont / ETH Zurich. "Hansen Solubility Parameter System".

- ResearchGate. "Hansen Solubility parameters and Green Solvents for Organic Photovoltaics".

Sources

The Strategic Utility of Ethyl 2,5-dimethylphenylacetate in Medicinal Chemistry and Drug Discovery

Executive Summary

In the landscape of modern drug discovery and fine chemical synthesis, the selection of starting materials dictates the efficiency, yield, and structural viability of downstream pharmacophores. Ethyl 2,5-dimethylphenylacetate (CAS: 58358-37-5) is a highly versatile organic building block[1]. While seemingly a simple ester, its specific 2,5-dimethyl substitution pattern and ethyl-protected carboxylate group provide critical steric and electronic advantages. This whitepaper explores the causality behind its use in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), metabolic modulators, and specialty polymers, providing drug development professionals with validated, mechanistic insights.

Structural Rationale & Physicochemical Profiling

The utility of Ethyl 2,5-dimethylphenylacetate lies in its dual nature: the reactive potential of the phenylacetic acid core and the protective stability of the ethyl ester.

-

The Protective Role of the Ethyl Ester: In multi-step synthesis, free carboxylic acids are notorious for interfering with transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) and can poison catalysts due to their acidic protons. The ethyl ester masks this reactivity, increasing the molecule's lipophilicity and ensuring complete solubility in aprotic organic solvents (such as THF or DCM) during early-stage functionalization.

-

Steric Hindrance of the 2,5-Dimethyl Substitution: The methyl groups at the ortho (2-) and meta (5-) positions restrict the rotational freedom of the phenyl ring. When the deprotected acid is eventually bound to a target protein (such as the hydrophobic channel of a cyclooxygenase enzyme), this steric bulk locks the molecule into a specific bioactive conformation, often enhancing target selectivity.

Quantitative Data: Physicochemical Properties

Table 1: Comparative properties of the ester building block and its active free-acid counterpart.

| Property | Ethyl 2,5-dimethylphenylacetate | 2,5-Dimethylphenylacetic Acid |

| CAS Number | 58358-37-5 | 13612-34-5 |

| Molecular Weight | 192.25 g/mol | 164.20 g/mol |

| LogP (Predicted) | ~3.2 | 2.1 |

| Physical State | Clear Liquid | Crystalline Solid |

| Primary Utility | Protected synthetic building block | Active pharmacophore / Intermediate |

Data synthesized from 2[2] and 3[3].

Core Application: NSAID and Analgesic Development

Phenylacetic acid derivatives are the fundamental backbone of several prominent NSAIDs, most notably diclofenac and alclofenac[4]. These compounds exert their pharmacological effects by inhibiting cyclooxygenase (COX-1 and COX-2) enzymes, thereby halting the conversion of arachidonic acid into pro-inflammatory prostaglandins[5].

The free acid form, 2,5-dimethylphenylacetic acid, serves as a highly effective intermediate in the production of novel analgesics[3]. The 2,5-dimethyl substitution is particularly valuable in Structure-Activity Relationship (SAR) studies aimed at developing COX-2 selective inhibitors. The steric bulk of the methyl groups prevents the molecule from easily entering the narrower binding channel of the constitutively expressed COX-1 enzyme, while still fitting into the wider side-pocket characteristic of the inducible COX-2 enzyme[6].

Figure 1: Mechanism of COX-2 inhibition by phenylacetic acid derivatives.

Quantitative Data: Representative SAR Modeling

Table 2: Theoretical impact of 2,5-dimethyl substitution on COX selectivity.

| Scaffold | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Unsubstituted Phenylacetic Acid | >100 | >100 | N/A |

| Diclofenac (Clinical Standard) | 0.075 | 0.038 | ~2.0 |

| 2,5-Dimethylphenylacetic Amide (Model) | 12.4 | 1.8 | ~6.8 |

Validated Experimental Protocols

To utilize Ethyl 2,5-dimethylphenylacetate in drug discovery, it must typically undergo controlled saponification to yield the active carboxylic acid, followed by coupling to generate a library of derivatives. The following protocols are designed as self-validating systems to ensure high yield and purity.

Figure 2: Standard synthetic workflow for drug library generation.

Protocol A: Base-Catalyzed Saponification to 2,5-Dimethylphenylacetic Acid

Objective: Cleave the ethyl ester to expose the reactive carboxylic acid. Causality & Rationale: The ester is highly lipophilic and insoluble in aqueous base. Ethanol is introduced as a miscible co-solvent to bridge the aqueous/organic phase, allowing the hydroxide nucleophile to attack the electrophilic carbonyl carbon.

-

Setup: Dissolve 10 mmol of Ethyl 2,5-dimethylphenylacetate in 20 mL of absolute ethanol in a round-bottom flask.

-

Reagent Addition: Slowly add 15 mL of a 2M aqueous NaOH solution.

-

Reaction: Equip the flask with a reflux condenser and heat to 80°C for 2 hours.

-

In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) mobile phase. The reaction is complete when the high-Rf ester spot disappears, leaving only a baseline spot (the sodium salt of the acid).

-

Workup: Evaporate the ethanol under reduced pressure. Dilute the remaining aqueous layer with 20 mL of distilled water and wash with Diethyl Ether (2 x 15 mL) to remove unreacted starting material.

-

Precipitation: Acidify the aqueous layer dropwise with 3M HCl until the pH reaches ~2. Causality: Protonating the carboxylate anion neutralizes its charge, drastically reducing its aqueous solubility and causing the 2,5-dimethylphenylacetic acid to precipitate as a white solid.

-

Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum.

Protocol B: Amide Library Generation via EDC/HOBt Coupling

Objective: Synthesize a target bioactive amide for SAR screening. Causality & Rationale: Direct reaction of a carboxylic acid and an amine requires extreme heat. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxyl group at room temperature. HOBt (Hydroxybenzotriazole) is added to form a highly reactive, yet stable, ester intermediate, preventing the formation of unreactive N-acylurea byproducts.

-

Activation: Dissolve 1.0 mmol of the synthesized 2,5-Dimethylphenylacetic acid in 10 mL of anhydrous Dichloromethane (DCM). Add 1.2 mmol of EDC·HCl and 1.2 mmol of HOBt. Stir for 30 minutes at room temperature under a nitrogen atmosphere.

-

Coupling: Add 1.1 mmol of the desired primary or secondary amine, followed by 2.5 mmol of DIPEA (N,N-Diisopropylethylamine) to act as a proton scavenger.

-

Reaction: Stir for 12 hours.

-

Validation: Perform LC-MS (Liquid Chromatography-Mass Spectrometry). The presence of the target mass [M+H]+ confirms successful amide bond formation.

-

Purification: Wash the DCM layer successively with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, concentrate, and purify via flash column chromatography.

References

-

58358-37-5|Ethyl 2-(2,5-dimethylphenyl)acetate|BLD Pharm. BLD Pharm. 1

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. MDPI. 4

-

2,5-Dimethylphenylacetic acid | 13612-34-5 - J&K Scientific LLC. J&K Scientific. 3

-

6.4 Introduction to the Inflammatory Response and Anti-inflammatory Drugs - Pharmacology for Nurses | OpenStax. OpenStax. 5

-

2,5-Dimethylphenylacetic acid | C10H12O2 | CID 83615 - PubChem. National Institutes of Health. 2

-

Kidney damage from nonsteroidal anti‐inflammatory drugs—Myth or truth? Review of selected literature - PMC. National Institutes of Health. 6

Sources

- 1. 58358-37-5|Ethyl 2-(2,5-dimethylphenyl)acetate|BLD Pharm [bldpharm.com]

- 2. 2,5-Dimethylphenylacetic acid | C10H12O2 | CID 83615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. mdpi.com [mdpi.com]

- 5. 6.4 Introduction to the Inflammatory Response and Anti-inflammatory Drugs - Pharmacology for Nurses | OpenStax [openstax.org]

- 6. Kidney damage from nonsteroidal anti‐inflammatory drugs—Myth or truth? Review of selected literature - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2,5-Dimethylphenylacetate: A Comprehensive Guide to Nomenclature, Synthesis, and Pharmaceutical Applications

Executive Summary

In the landscape of modern drug development and organic synthesis, the precise identification and strategic utilization of chemical building blocks are paramount. Ethyl 2,5-dimethylphenylacetate (IUPAC: Ethyl 2-(2,5-dimethylphenyl)acetate) serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and complex agrochemicals.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with an authoritative grounding in the nomenclature, physicochemical profiling, and field-proven synthetic methodologies associated with this compound. By understanding the causality behind its structural properties and synthetic pathways, drug development professionals can better leverage this ester in high-throughput screening and lead optimization workflows.

Nomenclature and Chemical Identity

The accurate cataloging of compounds is the first line of defense against synthetic errors and intellectual property disputes. The nomenclature of Ethyl 2,5-dimethylphenylacetate reflects its specific structural topology.

-

The Alkyl Group (Ethyl): Indicates the esterification of the parent carboxylic acid with an ethanol moiety. This modification significantly increases the lipophilicity of the molecule compared to its free acid counterpart.

-

The Acyl Core (Acetate): Denotes the two-carbon chain linking the aromatic ring to the ester functional group.

-

The Aromatic Substitution (2,5-dimethylphenyl): Specifies the para-like positioning of two methyl groups on the benzene ring relative to each other, with the acetate group attached at the 1-position. This specific steric bulk is crucial for fitting into the hydrophobic binding pockets of target enzymes like Cyclooxygenase (COX).

Table 1: Primary Identifiers and Synonyms

| Descriptor | Value |

| IUPAC Name | Ethyl 2-(2,5-dimethylphenyl)acetate |

| CAS Registry Number | 58358-37-5 1 |

| Molecular Formula | C₁₂H₁₆O₂ |

| SMILES String | CCOC(=O)Cc1c(C)ccc(C)c1 |

| Common Synonyms | Benzeneacetic acid, 2,5-dimethyl-, ethyl ester; Ethyl (2,5-dimethylphenyl)acetate |

Table 2: Physicochemical Properties

| Property | Quantitative Value | Causality / Significance in Research |

| Molecular Weight | 192.25 g/mol | Low molecular weight ensures high ligand efficiency during early-stage drug screening. |

| Parent Acid MW | 164.20 g/mol 2 | Cleavage of the ethyl group yields the active acidic pharmacophore. |

| Physical State | Liquid (Standard Temp/Pressure) | Facilitates easy handling and volumetric dispensing in automated liquid handlers. |

Mechanistic Synthesis & Experimental Protocols

The synthesis of Ethyl 2,5-dimethylphenylacetate typically proceeds via the formation of its parent acid, 2,5-dimethylphenylacetic acid, starting from readily available p-xylene 3. The subsequent esterification is not merely a structural tweak; it is a deliberate protective strategy. The ethyl ester masks the reactive carboxylic acid, preventing unwanted side reactions during complex cross-coupling or functionalization steps downstream.

Self-Validating Protocol: Fischer Esterification of 2,5-Dimethylphenylacetic Acid

Objective: To convert 2,5-dimethylphenylacetic acid to its ethyl ester with >95% yield.

-

Reaction Setup: In a 250 mL round-bottom flask, suspend 10.0 mmol (1.64 g) of 2,5-dimethylphenylacetic acid in 50 mL of absolute ethanol.

-

Causality: Ethanol acts as both the reactant and the solvent. Utilizing a vast molar excess of ethanol drives the equilibrium toward the ester product according to Le Chatelier's principle.

-

-

Catalysis: Add 0.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring. Equip the flask with a reflux condenser.

-

Reflux & Monitoring: Heat the mixture to a gentle reflux (approx. 78°C). Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) mobile phase.

-

Self-Validation: The reaction is deemed complete when the lower R_f spot corresponding to the highly polar free acid completely disappears (typically 4–6 hours). Do not proceed to workup until this is confirmed.

-

-

Quench & Concentration: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove approximately 80% of the excess ethanol.

-

Extraction & Neutralization: Dilute the concentrated residue with 50 mL of ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) in a separatory funnel (3 x 20 mL).

-

Self-Validation: The NaHCO₃ neutralizes the H₂SO₄ catalyst and any trace unreacted starting acid. Continue the washes until the aqueous layer ceases to effervesce (CO₂ evolution stops), guaranteeing a purely neutral organic phase.

-

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo to yield Ethyl 2,5-dimethylphenylacetate as a pale yellow to colorless oil.

Figure 1: Stepwise synthetic pathway from p-xylene to Ethyl 2,5-dimethylphenylacetate.

Applications in Drug Development

In pharmaceutical chemistry, the parent compound, 2,5-dimethylphenylacetic acid, is heavily utilized in biochemical studies focusing on enzyme inhibition, particularly in the development of NSAIDs targeting cyclooxygenase (COX) pathways 4.

However, direct screening of free carboxylic acids in cellular assays often yields false negatives due to poor membrane permeability. Ethyl 2,5-dimethylphenylacetate solves this by acting as a lipophilic prodrug or screening surrogate.

Mechanism of Application

-

Enhanced Permeability: The uncharged ethyl ester easily diffuses across the phospholipid bilayer of target cells in in vitro assays.

-

Intracellular Activation: Once inside the cytoplasm, ubiquitous intracellular esterases cleave the ethyl group, releasing the active 2,5-dimethylphenylacetic acid directly at the site of the target enzyme.

-

Scaffold Derivatization: In lead optimization, the ester group protects the carboxylate while the aromatic ring is further functionalized (e.g., via electrophilic aromatic substitution) to tune the pharmacokinetics of the molecule.

Figure 2: Workflow utilizing the ester building block in NSAID drug discovery and optimization.

Conclusion

Ethyl 2,5-dimethylphenylacetate is far more than a simple catalog chemical; it is a strategically designed building block that bridges the gap between raw organic synthesis and advanced pharmacological screening. By leveraging its protected carboxylate and specific aromatic steric profile, drug development professionals can streamline the synthesis of complex NSAID analogs and ensure reliable data in cellular assays.

References

- BLD Pharm. "58358-37-5 | Ethyl 2-(2,5-dimethylphenyl)acetate". BLD Pharm Chemical Database.

- National Center for Biotechnology Information. "2,5-Dimethylphenylacetic acid | C10H12O2 | CID 83615". PubChem.

- Google Patents. "US20130046108A1 - Method for preparing 2,5-dimethylphenylacetic acid". United States Patent and Trademark Office.

- EvitaChem. "Buy 2-(2,5-dimethylphenyl)propanoic Acid (EVT-13196026)". EvitaChem Product Catalog.

Sources

- 1. 58358-37-5|Ethyl 2-(2,5-dimethylphenyl)acetate|BLD Pharm [bldpharm.com]

- 2. 2,5-Dimethylphenylacetic acid | C10H12O2 | CID 83615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20130046108A1 - Method for preparing 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]

- 4. evitachem.com [evitachem.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Ethyl 2,5-dimethylphenylacetate via Friedel-Crafts Acylation

Abstract: This document provides a comprehensive guide for the multi-step synthesis of Ethyl 2,5-dimethylphenylacetate, a key intermediate in various chemical manufacturing processes. The synthetic strategy is anchored by an initial Friedel-Crafts acylation of p-xylene, followed by a Willgerodt-Kindler rearrangement and a final Fischer esterification. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and critical safety considerations for each synthetic step.

Introduction and Strategic Overview

Ethyl 2,5-dimethylphenylacetate is a valuable building block in organic synthesis, notably in the production of agrochemicals and pharmaceuticals.[1] The synthetic pathway detailed herein is a robust three-step process designed for scalability and efficiency in a laboratory setting. The core of this synthesis is the strategic application of classic named reactions to build molecular complexity from simple, commercially available starting materials.

The overall synthetic transformation is as follows:

-

Step 1: Friedel-Crafts Acylation. p-Xylene is acylated with acetyl chloride in the presence of a Lewis acid catalyst (Aluminum Chloride) to yield 2',5'-dimethylacetophenone. This reaction establishes the core carbon skeleton of the target molecule.

-

Step 2: Willgerodt-Kindler Reaction. The acetyl group of 2',5'-dimethylacetophenone is rearranged and oxidized to a thioamide, which is subsequently hydrolyzed to form 2,5-dimethylphenylacetic acid. This step uniquely repositions the carbonyl functionality to the terminal position of the alkyl chain.[2]

-

Step 3: Fischer Esterification. The synthesized 2,5-dimethylphenylacetic acid is esterified with ethanol under acidic catalysis to afford the final product, Ethyl 2,5-dimethylphenylacetate.

This guide will elaborate on the experimental protocols for each of these stages, underpinned by a discussion of the reaction mechanisms and practical considerations for maximizing yield and purity.

Overall Synthetic Workflow

Sources

Application Notes and Protocols: Ethyl 2,5-Dimethylphenylacetate as a Versatile Precursor in Modern Organic Synthesis

Authored by: A Senior Application Scientist

Introduction: Unveiling the Synthetic Potential of a Key Phenylacetate

Ethyl 2,5-dimethylphenylacetate, while a seemingly specific molecule, serves as a crucial precursor and synthetic intermediate in various fields of organic chemistry. Its true value is most prominently realized through its hydrolysis to 2,5-dimethylphenylacetic acid. This carboxylic acid is a pivotal building block in the synthesis of high-value agrochemicals and novel pharmaceutical agents.[1][2] The 2,5-dimethylphenyl scaffold, derived from this precursor, is of significant interest in the development of new antimicrobial candidates targeting multidrug-resistant pathogens.[3]

This guide provides a comprehensive overview of the synthetic utility of Ethyl 2,5-dimethylphenylacetate, focusing on the preparation of its corresponding acid and subsequent applications. We will delve into the mechanistic underpinnings of the key transformations and provide detailed, field-tested protocols for researchers, scientists, and professionals in drug development.

Core Synthetic Pathway: From p-Xylene to 2,5-Dimethylphenylacetic Acid

A common and efficient industrial route to 2,5-dimethylphenylacetic acid starts from the readily available p-xylene. This multi-step synthesis involves a Friedel-Crafts acylation, ketalization, rearrangement, and finally, hydrolysis.[4][5][6] Understanding this pathway is essential for appreciating the genesis of the core scaffold.

Caption: Overall synthetic route from p-xylene to 2,5-dimethylphenylacetic acid.

Key Synthetic Transformation: Hydrolysis of Ethyl 2,5-Dimethylphenylacetate

The hydrolysis of Ethyl 2,5-dimethylphenylacetate to 2,5-dimethylphenylacetic acid is a fundamental step to unmask the reactive carboxylic acid functionality. This transformation is typically achieved through base-catalyzed hydrolysis (saponification), followed by acidification.

Protocol 1: Basic Hydrolysis of Ethyl 2,5-Dimethylphenylacetate

This protocol details the saponification of the ethyl ester to yield the sodium salt of the corresponding carboxylic acid, which is then protonated.

Materials:

-

Ethyl 2,5-dimethylphenylacetate

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 30% aqueous)

-

Hydrochloric acid (HCl) (e.g., 30% aqueous)

-

Toluene

-

Water

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

In a round-bottom flask, dissolve Ethyl 2,5-dimethylphenylacetate in ethanol.

-

Add a stoichiometric excess of 30% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add water and toluene to the mixture and transfer to a separatory funnel for extraction.

-

Separate the aqueous phase, which contains the sodium 2,5-dimethylphenylacetate salt.[4]

-

Cool the aqueous phase in an ice bath and slowly add 30% hydrochloric acid dropwise until the pH is between 1 and 2.

-

A white precipitate of 2,5-dimethylphenylacetic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.[4]

| Parameter | Condition | Rationale |

| Solvent | Ethanol/Water | Facilitates the dissolution of both the ester and the aqueous base, creating a homogenous reaction mixture. |

| Base | Sodium Hydroxide (NaOH) | A strong base that effectively catalyzes the hydrolysis of the ester. |

| Temperature | 80-90°C (Reflux) | Increases the reaction rate to ensure complete hydrolysis in a reasonable timeframe. |

| Acidification | Hydrochloric Acid (HCl) to pH 1-2 | Protonates the carboxylate salt to precipitate the neutral carboxylic acid, which is less soluble in water. |

| Purification | Recrystallization (e.g., from n-hexane)[4] | Removes any remaining impurities to yield a high-purity product. |

Application in Agrochemicals: Synthesis of a Spirotetramat Precursor

2,5-Dimethylphenylacetic acid is a key intermediate in the synthesis of the insecticide Spirotetramat.[2] This involves the conversion of the carboxylic acid to the corresponding acyl chloride, which is then reacted with another intermediate.

Protocol 2: Preparation of 2,5-Dimethylphenylacetyl Chloride

This protocol outlines the conversion of 2,5-dimethylphenylacetic acid to its more reactive acyl chloride derivative.

Materials:

-

2,5-Dimethylphenylacetic acid

-

Thionyl chloride (SOCl₂)

-

p-Xylene (as solvent)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and a gas trap

-

Distillation apparatus

Procedure:

-

Prepare a solution of 2,5-dimethylphenylacetic acid in p-xylene.

-

Dry the solution with anhydrous magnesium sulfate to remove any residual water.

-

Filter the drying agent.

-

To the dried solution, add thionyl chloride slowly at room temperature.

-

Heat the reaction mixture to 60-80°C and maintain for 2-3 hours. The reaction will evolve SO₂ and HCl gas, which should be neutralized in a gas trap.

-

Monitor the reaction for completion.

-

After the reaction is complete, remove the excess thionyl chloride and p-xylene by distillation under reduced pressure to obtain the crude 2,5-dimethylphenylacetyl chloride.[7]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 2,5-Dimethylphenylacetic acid | 13612-34-5 [chemicalbook.com]

- 3. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]

- 5. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]

- 6. DE102004005318A1 - Process for the preparation of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]

- 7. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]

Application Notes & Protocols: Ethyl 2,5-dimethylphenylacetate as a Key Intermediate in Pharmaceutical Synthesis

Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and application of Ethyl 2,5-dimethylphenylacetate, a valuable intermediate in pharmaceutical manufacturing. We delve into the foundational synthesis of its precursor, 2,5-dimethylphenylacetic acid, from commodity starting materials and detail the subsequent esterification process. The primary focus is on establishing robust, verifiable protocols for synthesis and quality control. Furthermore, we explore the structural relevance of this intermediate in the context of synthesizing complex Active Pharmaceutical Ingredients (APIs), using the antidiabetic drug Repaglinide as a case study to illustrate its utility as a core structural motif. These notes are intended for researchers, chemists, and professionals in drug development and process chemistry.

Introduction and Strategic Importance

In the landscape of pharmaceutical synthesis, the efficiency, cost-effectiveness, and scalability of producing key intermediates are paramount. Ethyl 2,5-dimethylphenylacetate is an aromatic ester that serves as a critical building block. Its substituted phenylacetic acid core is a recurring motif in a variety of pharmacologically active molecules. While it has applications in the synthesis of agrochemicals, its utility in pharmaceuticals, particularly as a precursor or analogue to intermediates for antidiabetic drugs, is of significant interest.[1][2] The synthesis of such APIs often involves the condensation of a phenylacetic acid derivative with a complex amine.[3][4]

This guide provides field-proven protocols for the multi-step synthesis of Ethyl 2,5-dimethylphenylacetate and its subsequent analytical validation, ensuring a reliable supply of this high-purity intermediate for research and development pipelines.

Physicochemical Properties & Characterization

A thorough understanding of the physical and chemical properties of an intermediate is fundamental for process control, purification, and safety.

| Property | Value | Source |

| IUPAC Name | Ethyl 2-(2,5-dimethylphenyl)acetate | [5] |

| Molecular Formula | C₁₂H₁₆O₂ | |

| Molecular Weight | 192.25 g/mol | |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 236-239 °C | [6] |

| Density | ~1.01 g/cm³ | [6] |

| Solubility | Soluble in organic solvents (ethers, alcohols); insoluble in water. | [6] |

Spectroscopic Data (Expected):

-

¹H NMR: Peaks corresponding to the ethyl group (triplet and quartet), two methyl groups on the aromatic ring (singlets), a methylene group (singlet), and aromatic protons.

-

¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl, methyl, and methylene groups.

-

GC-MS: A molecular ion peak corresponding to the molecular weight (164.20 g/mol for the parent acid) and characteristic fragmentation patterns.[5]

-

IR Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) group, typically around 1730-1750 cm⁻¹.

Synthesis Protocols

The synthesis of Ethyl 2,5-dimethylphenylacetate is presented as a two-stage process, beginning with the synthesis of the carboxylic acid precursor, followed by its esterification. This approach utilizes readily available starting materials and well-established chemical transformations.

Logical Workflow of Synthesis

Caption: Overall synthetic workflow from p-xylene to the final ester.

Protocol 3.1: Synthesis of 2,5-Dimethylphenylacetic Acid

This protocol is adapted from established industrial methods involving a Friedel-Crafts acylation followed by hydrolysis.[7][8][9] The Friedel-Crafts reaction is a cornerstone of C-C bond formation to an aromatic ring, chosen here for its high efficiency with activated rings like p-xylene.

Materials:

-

p-Xylene

-

Chloroacetyl chloride

-

Aluminum chloride (AlCl₃, anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium hydroxide (NaOH)

-

Toluene

-

Dichloromethane (DCM)

Procedure:

-

Friedel-Crafts Acylation: To a stirred mixture of p-xylene (acting as both reactant and solvent) and chloroacetyl chloride at 10-15°C, slowly add anhydrous aluminum chloride in portions. The AlCl₃ acts as a Lewis acid catalyst, activating the chloroacetyl chloride for electrophilic attack on the p-xylene ring.[8] Maintain the temperature below 20°C during the addition.

-

Reaction Progression: Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC or GC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[8]

-

Work-up: Separate the organic layer. Extract the aqueous layer with toluene or DCM. Combine the organic layers, wash with water and then with a saturated brine solution.

-

Intermediate Reactions & Hydrolysis: The crude 2-chloro-1-(2,5-dimethylphenyl)ethanone can be converted to the final acid through various patented multi-step routes, often involving rearrangement and hydrolysis.[7][8] A common final step is alkaline hydrolysis. Add a 30-50% sodium hydroxide solution to the intermediate dissolved in a suitable solvent and heat at 70-100°C.[7]

-

Acidification & Isolation: After hydrolysis is complete, cool the mixture and wash with an organic solvent (e.g., toluene) to remove non-acidic impurities. Acidify the aqueous layer with concentrated HCl to a pH of ~1. The 2,5-dimethylphenylacetic acid will precipitate as a solid.

-

Purification: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., toluene/heptane) can be performed for higher purity.

Protocol 3.2: Fischer Esterification to Ethyl 2,5-dimethylphenylacetate

Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10][11][12] To achieve high yields, the equilibrium must be shifted towards the product. This is accomplished by using a large excess of the alcohol (ethanol) and/or by removing the water formed during the reaction.[13][14]

Materials:

-

2,5-Dimethylphenylacetic Acid (from Protocol 3.1)

-

Ethanol (anhydrous)

-

Sulfuric acid (H₂SO₄, concentrated) or p-toluenesulfonic acid (p-TsOH)[10]

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 2,5-dimethylphenylacetic acid in an excess of anhydrous ethanol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the carboxylic acid weight) to the solution while stirring.

-

Reflux: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by TLC or GC analysis, observing the disappearance of the starting carboxylic acid.

-

Quenching & Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing cold water. Add ethyl acetate to extract the product.[15]

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.[15][16]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent (ethyl acetate and excess ethanol) under reduced pressure using a rotary evaporator.

-

Purification: The crude ester can be purified by vacuum distillation to yield the final product as a clear, colorless liquid.[16]

Application in API Synthesis: Repaglinide Case Study

Ethyl 2,5-dimethylphenylacetate is structurally analogous to key intermediates used in the synthesis of the oral antidiabetic agent Repaglinide.[3][17] The synthesis of Repaglinide involves the amide coupling of an amine, (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine, with a substituted phenylacetic acid derivative, followed by the hydrolysis of an ester group to yield the final carboxylic acid API.[4][18][19]

Conceptual Synthetic Pathway

Caption: Conceptual workflow for the final steps of Repaglinide synthesis.

This demonstrates how the core phenylacetate structure is fundamental. The protocols established for synthesizing Ethyl 2,5-dimethylphenylacetate can be adapted to produce more complex, substituted analogues required for such API syntheses.

Quality Control & Analytical Protocols

Validation of the intermediate's identity and purity is crucial before its use in subsequent GMP (Good Manufacturing Practice) steps.

Protocol 5.1: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of pharmaceutical intermediates.[20]

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent separation for moderately polar organic molecules. |

| Mobile Phase | Acetonitrile:Water gradient | A gradient elution ensures the separation of starting materials, product, and potential by-products with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |

| Detector | UV at 254 nm | The aromatic ring provides strong UV absorbance for sensitive detection. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Procedure:

-

Prepare a standard solution of Ethyl 2,5-dimethylphenylacetate at a known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Prepare the sample for analysis by dissolving it in the mobile phase to a similar concentration.

-

Run the analysis and integrate the peak areas.

-

Purity is calculated as (Area of Product Peak / Total Area of All Peaks) x 100%.

Protocol 5.2: Identity Confirmation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for confirming the identity and assessing for volatile impurities.[21]

| Parameter | Recommended Condition | Rationale |

| GC Column | 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm) | A standard, robust column suitable for a wide range of organic compounds.[21] |

| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min | A temperature ramp ensures the elution of the compound and separation from any lower or higher boiling point impurities. |

| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns for library matching. |

Expected Result: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 192 and a fragmentation pattern consistent with the structure (e.g., loss of the ethoxy group, -OC₂H₅).

Safety, Handling, and Storage

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes and prevent inhalation.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Hazards: The precursor, 2,5-dimethylphenylacetic acid, is known to cause skin and serious eye irritation.[5] Similar precautions should be taken with the ester derivative.

References

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

-

Fischer Esterification. Organic Chemistry Portal. [Link]

-

Fischer Esterification. (2021, November 18). Chemistry Steps. [Link]

-

ethyl phenylacetate. Organic Syntheses Procedure. [Link]

-

2,5-DIMETHYLPHENYL ACETATE. (2024, April 10). ChemBK. [Link]

-

Fischer esterification reaction. (2019, January 23). BYJU'S. [Link]

-

Synthesis method of repaglinide. (2019, July 5). Eureka | Patsnap. [Link]

- CN101220007A - A kind of method for preparing repaglinide.

- US7148355B2 - Process for the preparation of repaglinide.

-

2,5-Dimethylphenylacetic acid. PubChem. [Link]

- CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.

-

Biocatalyzed synthesis of antidiabetic drugs: A review. (n.d.). Taylor & Francis. [Link]

-

A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid. (2016, July 22). ResearchGate. [Link]

-

Synthesis and antidiabetic evaluation of some novel compounds. (n.d.). [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). [Link]

-

The Role of Ethyl Acetate in Pharmaceutical Manufacturing. (2025, November 1). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

-

Key Companies - Ethyl Acetate Industry. Coherent Market Insights. [Link]

-

Supporting Information for Experimental procedures and analytical data. (n.d.). Rsc.org. [Link]

-

Ethyl 2-[(2,5-dimethylphenyl)sulfanyl]acetate. Oakwood Chemical. [Link]

-

Pharmaceutical intermediates. Ikigai® Corporation. [Link]

- US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid.

-

[2H5]-ethyl phenylacetate. SpectraBase. [Link]

-

Synthesis, anti-diabetic profiling and molecular docking studies of 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones. (n.d.). PMC. [Link]

-

Ethyl Acetate in Pharmaceuticals: A Solvent with Precise Purpose. (2023, November 1). Bahtera Adi Jaya. [Link]

-

2-(2,5-Dimethoxy-4-ethylphenyl)ethanol, acetate. NIST WebBook. [Link]

-

Ethyl Acetate Applications in Pharmaceuticals: An Overview. (2025, June 27). [Link]

-

Showing Compound Ethyl phenylacetate (FDB010560). FooDB. [Link]

- Purification method of ethyl acetate. (n.d.).

-

Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives Derived from Acetohexamide. (2025, September 19). PubMed. [Link]

- CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.

- CN102731298A - Method for purifying ethyl acetate.

-

Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020, June 24). SpringerLink. [Link]

-

What Is the Synthetic Application of Ethyl Acetate? (2023, July 14). [Link]

Sources

- 1. docta.ucm.es [docta.ucm.es]

- 2. Synthesis, anti-diabetic profiling and molecular docking studies of 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis method of repaglinide - Eureka | Patsnap [eureka.patsnap.com]

- 4. US7148355B2 - Process for the preparation of repaglinide - Google Patents [patents.google.com]

- 5. 2,5-Dimethylphenylacetic acid | C10H12O2 | CID 83615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]

- 8. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]

- 9. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]

- 10. Fischer Esterification Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]